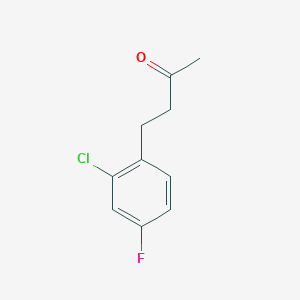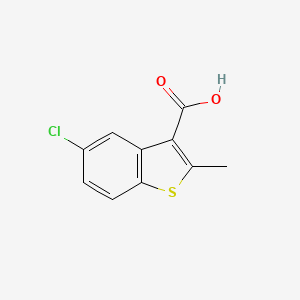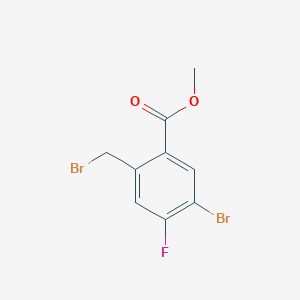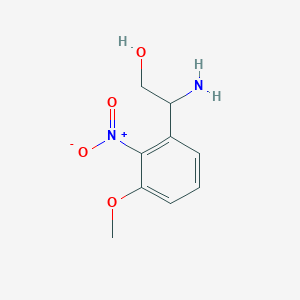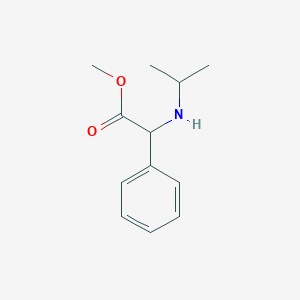
Methyl 2-(isopropylamino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isopropylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an isopropylamino group, and a phenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-2-phenylacetate typically involves the esterification of 2-(isopropylamino)-2-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperatures and times, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(isopropylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The isopropylamino group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-2-phenylpropanoate: Similar structure but with an additional methyl group on the alpha carbon.
Ethyl 2-(isopropylamino)-2-phenylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(methylamino)-2-phenylacetate: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 2-(isopropylamino)-2-phenylacetate is unique due to the presence of the isopropylamino group, which can impart specific steric and electronic effects that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78907-08-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-phenyl-2-(propan-2-ylamino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-11(12(14)15-3)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3 |
InChI Key |
JGNZBBIHSHJHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


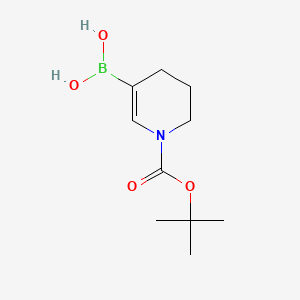
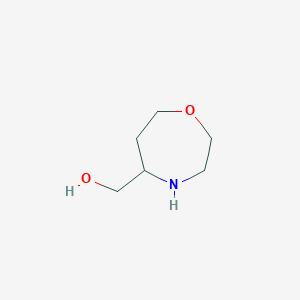

![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

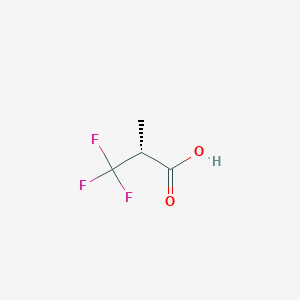

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
